1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chlorine, ethoxy, and phenyl groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of chlorine and ethoxy groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and ethoxy groups allows the compound to form specific bonds and interactions, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone shares a similar phenyl structure but lacks the chlorine and ethoxy groups.
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one: This compound is structurally similar but differs in the positioning and number of chlorine atoms.
The uniqueness of 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H14Cl2O2 |
---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
1-chloro-1-[2-(chloromethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-6-4-5-9(10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI-Schlüssel |
HRMSCOOOSABHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1CCl)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.